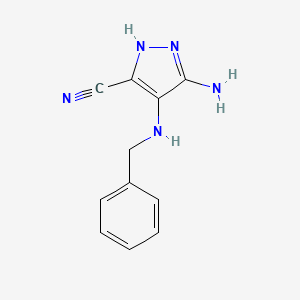

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Description

Properties

CAS No. |

879223-59-3 |

|---|---|

Molecular Formula |

C11H11N5 |

Molecular Weight |

213.24 g/mol |

IUPAC Name |

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile |

InChI |

InChI=1S/C11H11N5/c12-6-9-10(11(13)16-15-9)14-7-8-4-2-1-3-5-8/h1-5,14H,7H2,(H3,13,15,16) |

InChI Key |

RHGCBSVXKKRFMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(NN=C2N)C#N |

Origin of Product |

United States |

Preparation Methods

Traditional Cyclization Using Hydrazine Hydrate and Enaminones

The foundational approach to synthesizing 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile involves cyclization reactions between enaminones and hydrazine derivatives. A representative procedure begins with the preparation of 3-oxo-3-arylpropanenitrile precursors (5a-c ), which are synthesized by reacting enaminones (2a-c ) with hydroxylamine hydrochloride in ethanol under basic conditions (KOH) at reflux temperatures . For example, 3-oxo-3-phenylpropanenitrile (5a ) is obtained in 89% yield after crystallization from benzene .

Subsequent treatment of 5a with trichloroacetonitrile in ethanol, catalyzed by anhydrous sodium acetate, generates 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles (6a ) . Condensation of 6a with hydrazine hydrate then yields 3-amino-1H-pyrazole-4-carbonitrile derivatives (8a-c ) . To introduce the benzylamino group at position 4, benzylamine is introduced during the cyclization step, enabling nucleophilic attack at the electrophilic carbon adjacent to the nitrile group. This method achieves moderate yields (70–75%) and requires precise pH control to avoid side reactions .

Key Data:

| Parameter | Value | Reference |

|---|---|---|

| Precursor Yield (5a ) | 89% | |

| Intermediate Yield (6a ) | 82% | |

| Final Product Yield | 70–75% | |

| Reaction Time | 6–8 hours |

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. In this method, this compound is synthesized via a one-pot reaction under solvent-free conditions. A mixture of 3-oxo-3-phenylpropanenitrile (5a ), benzylamine, and malononitrile is irradiated in a domestic microwave oven (290 W) for 15 minutes . The absence of solvent minimizes byproduct formation, while the microwave’s uniform heating ensures rapid cyclization.

This approach achieves yields of 78–85%, with the benzylamino group introduced via in situ condensation. The regioselectivity is attributed to the microwave’s ability to stabilize transition states favoring substitution at position 4 .

Key Data:

Mechanochemical Synthesis with Nanoparticle Catalysts

Green chemistry principles are applied in mechanochemical synthesis using Fe₃O₄@SiO₂@Tannic acid nanoparticles as catalysts. This method involves ball-milling a mixture of azo-linked aldehydes, malononitrile, and benzylhydrazine at 20–25 Hz for 30–45 minutes . The nanoparticles act as Lewis acid catalysts, facilitating Knoevenagel condensation and subsequent cyclization.

For instance, reacting 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde with malononitrile and benzylhydrazine in the presence of 0.1 g catalyst yields this compound in 82% yield . The catalyst is magnetically recoverable, enabling reuse for up to five cycles without significant activity loss .

Key Data:

Post-Cyclization Functionalization via Nucleophilic Substitution

A two-step strategy involves synthesizing 3-amino-4-chloro-1H-pyrazole-5-carbonitrile followed by benzylamine substitution. The chlorinated intermediate is prepared by treating 3-amino-1H-pyrazole-4-carbonitrile with phosphorus oxychloride at 80°C for 4 hours . Subsequent reaction with benzylamine in dimethylformamide (DMF) at 100°C for 6 hours introduces the benzylamino group, yielding the target compound in 65–70% yield .

Key Data:

Comparative Analysis of Preparation Methods

The table below evaluates the four methodologies based on yield, time, and practicality:

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Cyclization | 70–75 | 6–8 hours | High regioselectivity | Long reaction time |

| Microwave-Assisted | 78–85 | 15 minutes | Rapid, solvent-free | Specialized equipment required |

| Mechanochemical | 80–82 | 30–45 min | Eco-friendly, reusable catalyst | Optimized catalyst synthesis |

| Post-Cyclization Functionalization | 65–70 | 10 hours | Modular | Low overall yield |

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The amino and benzylamino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.

Biological Research: The compound is used in studying enzyme inhibition and receptor binding.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile lies in its benzylamino group, which distinguishes it from other pyrazole carbonitriles. Below is a comparative analysis of key derivatives:

Key Observations :

- This contrasts with compounds bearing electron-withdrawing groups (e.g., 3-chlorophenyl in ), which may reduce reactivity .

- The nitrile position (C5 vs. C4) significantly influences regioselectivity in subsequent reactions. For example, nitriles at C5 are more reactive toward cyclization to form pyrano[2,3-c]pyrazoles .

Comparison of Yields :

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: Synthesized in unspecified yield .

- 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile: 61.76% yield via bromopropanoyl bromide reaction .

- Pyrano[2,3-c]pyrazole derivatives: Up to 62.71% yield in multi-step reactions .

Reactivity:

- Nitrile participation: The C5 nitrile in the target compound is poised for cyclocondensation with ketones or amines to form fused systems like pyrazolo[1,5-a]pyrimidines or pyrano[2,3-c]pyrazoles .

- Benzylamino group: This substituent can undergo deprotection or alkylation, enabling diversification into N-alkylated derivatives .

Biological Activity

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its versatility in medicinal chemistry. The presence of an amino group and a benzylamino substituent enhances its interaction with various biological targets. This structure allows for significant modifications that can influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. Pyrazoles are known to exhibit tautomerism, which can affect their reactivity and interaction with biological macromolecules. The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, show promising anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, including prostate and cervical cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Prostate DU 205 | 12 | Cytotoxic |

| Cervical HeLa | 15 | Cytotoxic |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic agent.

Case Studies

- Anticancer Study : A recent study assessed the efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Enzyme Inhibition : Another study focused on the enzyme inhibition profile of the compound. It was found to inhibit specific kinases involved in cancer signaling pathways, suggesting its potential use as a targeted therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzyl group and the amino substituents can significantly enhance the biological activity of pyrazole derivatives. For instance, electron-withdrawing groups on the benzyl moiety have been shown to increase potency against certain cancer cell lines.

Q & A

Basic: How can researchers optimize the synthesis of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile?

Answer:

Synthesis optimization involves critical parameters such as temperature, solvent selection, and catalyst use. For example:

- Reaction Conditions : A similar pyrazole carbonitrile synthesis () highlights temperature control (e.g., 50°C for cyclization) and solvent polarity (e.g., dichloromethane or ethanol) to stabilize intermediates.

- Catalysts : Acidic catalysts (e.g., trifluoroacetic acid) or coupling agents (e.g., EDCl/HOBt) can enhance reaction efficiency .

- Purification : Flash chromatography with gradients of cyclohexane/ethyl acetate (0–35%) ensures high purity, as demonstrated in azido-pyrazole carbonitrile purification .

Table 1 : Synthesis Parameter Comparison

| Parameter | Optimal Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | 50–60°C | Reduces side reactions | |

| Solvent | Dichloromethane | Enhances solubility | |

| Catalyst | TFA or EDCl/HOBt | Accelerates coupling |

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz) resolve substituent positions (e.g., benzylamino vs. pyrazole protons). DMSO-d₆ or CDCl₃ solvents are preferred for sharp peaks .

- IR Spectroscopy : Confirms functional groups (e.g., nitrile stretch at ~2230 cm⁻¹, NH₂ bends at ~1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular formula (e.g., [M]+ for C₁₁H₁₂N₆ at m/z 228.1124) .

Advanced: How does this compound participate in cyclocondensation reactions to form fused heterocycles?

Answer:

The amino and nitrile groups enable cyclocondensation with aldehydes or ketones. For example:

- Pyrazolo[3,4-d]pyrimidines : React with trimethyl orthoformate under acidic conditions to form imidate intermediates, followed by ammonia treatment to yield fused heterocycles .

- Triazole Hybrids : Azide-functionalized derivatives (via azido(trimethyl)silane) undergo Huisgen cycloaddition with alkynes for triazole formation .

Key Reagents : EDCl, DMAP, and HOBt facilitate amide coupling in multicomponent reactions .

Advanced: What mechanistic insights exist for its biological interactions (e.g., enzyme inhibition)?

Answer:

- Enzyme Targeting : Pyrazole carbonitriles often inhibit kinases or proteases via hydrogen bonding (NH₂ and nitrile groups) and π-π stacking (benzyl group). Molecular docking studies suggest binding to ATP pockets .

- Metabolic Stability : Microsomal assays (e.g., liver microsomes) assess oxidative stability, with modifications to the benzyl group enhancing half-life .

Data Contradictions: How to resolve discrepancies in reported synthetic yields?

Answer:

Yield variations arise from:

- Reagent Purity : Impure starting materials (e.g., 5-aminopyrazole derivatives) reduce efficiency. Use HPLC-grade reagents .

- Catalyst Load : Excess TFA (>10 equiv.) may protonate intermediates, lowering yields. Titration optimizes stoichiometry .

- Workup Methods : Dry-load purification (Celite) minimizes product loss vs. traditional extraction .

Application: What medicinal chemistry applications are emerging for this scaffold?

Answer:

- Antimicrobial Agents : Pyrazole carbonitriles exhibit broad-spectrum activity. Modifying the benzylamino group improves Gram-negative bacterial targeting .

- Kinase Inhibitors : Structural analogs inhibit EGFR or VEGFR2, with IC₅₀ values <1 µM in preclinical models .

- PROTACs : The nitrile group enables conjugation to E3 ligase ligands for targeted protein degradation .

Advanced: How to design stability studies for derivatives under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. Benzylamino groups may hydrolyze at pH >8 .

- Thermal Stability : TGA/DSC analysis identifies decomposition points (e.g., >150°C for nitrile stability) .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials prevent radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.